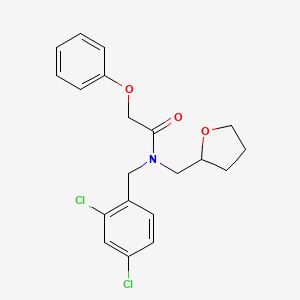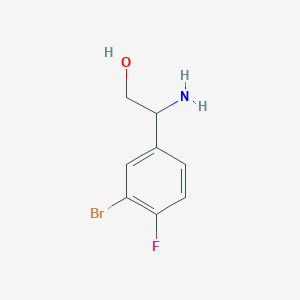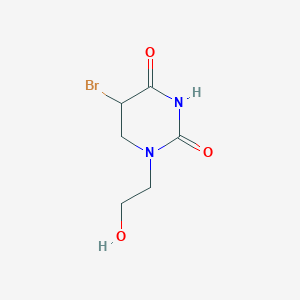
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide is a heterocyclic compound containing sulfur and oxygen atoms in its structure It is a derivative of thiophene, which is a five-membered aromatic ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, participating in various chemical reactions. Its biological activities may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A similar compound with a simpler structure.
Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide: Another derivative with additional chlorine atoms.
Uniqueness
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide is unique due to the presence of both hydroxyl and chlorine substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
17389-10-5 |
|---|---|
Molecular Formula |
C4H7ClO3S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
2-chloro-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7ClO3S/c5-4-3(6)1-2-9(4,7)8/h3-4,6H,1-2H2 |
InChI Key |
ZQHWEZFQCDXSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)


![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)



![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)


![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
